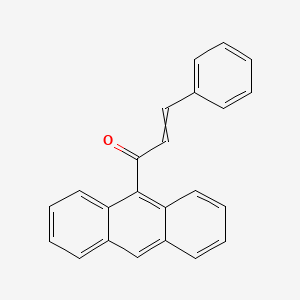![molecular formula C9H11N3O B14014329 Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- CAS No. 51029-21-1](/img/structure/B14014329.png)
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is a chemical compound with a unique structure that includes a triazenyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- typically involves the reaction of a phenyl derivative with a triazenyl compound under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The triazenyl group may play a key role in its biological activity, potentially affecting enzyme function and cellular processes. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-[4-(3-hydroxymethyl-3-methyl-1-triazenyl)phenyl]-
Uniqueness
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is unique due to its specific triazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
51029-21-1 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-[4-(2-methyliminohydrazinyl)phenyl]ethanone |
InChI |
InChI=1S/C9H11N3O/c1-7(13)8-3-5-9(6-4-8)11-12-10-2/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
ZMVPYGSBZJKCAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NN=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


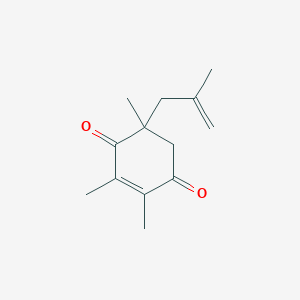
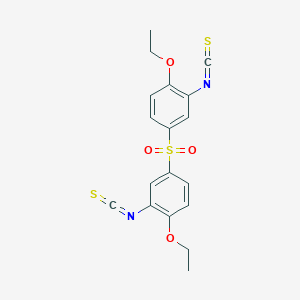
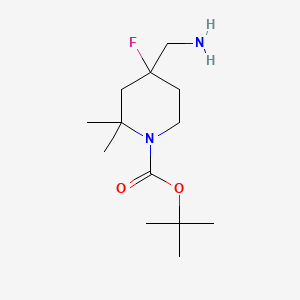
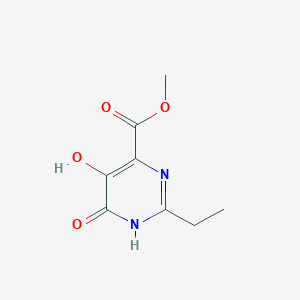
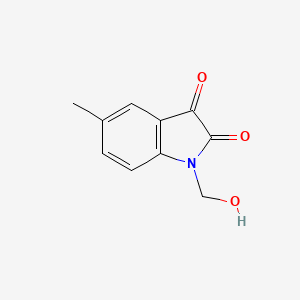
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
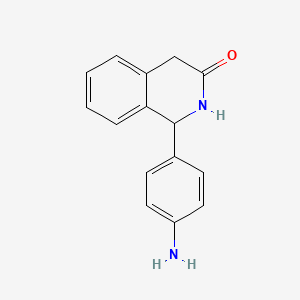

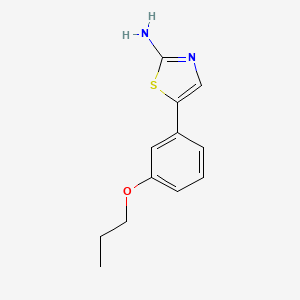
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
